N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide
Description
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is a sulfonamide-benzamide hybrid compound featuring a 4-methylpyrimidin-2-yl sulfamoyl group at the phenyl ring and a 1,2,3,4-tetrahydroisoquinoline-2-sulfonyl substituent at the benzamide moiety. This structure combines sulfonamide’s pharmacophoric properties with benzamide’s conformational rigidity, making it a candidate for targeting enzymes or receptors associated with inflammation, cancer, or infectious diseases . Its synthesis likely involves sulfonylation and coupling reactions, as described for analogous compounds in and .
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O5S2/c1-19-14-16-28-27(29-19)31-38(34,35)24-12-8-23(9-13-24)30-26(33)21-6-10-25(11-7-21)39(36,37)32-17-15-20-4-2-3-5-22(20)18-32/h2-14,16H,15,17-18H2,1H3,(H,30,33)(H,28,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVHUIMAXWCZMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide typically involves multiple steps. One common method starts with the preparation of the dihydroisoquinoline core, which can be synthesized via the Pictet-Spengler reaction. This intermediate is then subjected to sulfonylation using sulfonyl chlorides under basic conditions to introduce the sulfonyl group. The final step involves coupling the sulfonylated intermediate with the benzamide derivative through amide bond formation, often using coupling reagents like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The dihydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroisoquinoline moiety would yield isoquinoline derivatives, while reduction of nitro groups would produce corresponding amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme inhibition and protein interactions.
Medicine: Potential therapeutic agent for diseases involving enzyme dysregulation, such as cancer.
Industry: Used in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can occur through various pathways, including competitive, non-competitive, or allosteric inhibition. The sulfonyl and benzamide groups play a crucial role in binding affinity and specificity .
Comparison with Similar Compounds
Structural Comparison
Structurally analogous compounds share the N-[4-(pyrimidinylsulfamoyl)phenyl]benzamide backbone but differ in substituents at the benzamide’s 4-position. Key examples include:
Key Structural Insights :
- Diisobutylsulfamoyl analogs share the same molecular weight as the target compound but exhibit higher lipophilicity (XLogP3 = 3.5 vs. ~1.3 for pyrrolidinyl derivatives) .
Biological Activity
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is a synthetic compound that has drawn interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is , and it includes a sulfonamide moiety, which is known for its antibacterial properties. The presence of the tetrahydroisoquinoline structure suggests potential neuroactive properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The sulfonamide group may inhibit the activity of certain enzymes involved in bacterial folate synthesis, similar to other sulfonamide antibiotics.
- Receptor Modulation : The tetrahydroisoquinoline moiety might interact with neurotransmitter receptors, such as dopamine and serotonin receptors, influencing central nervous system activity.
- Antiproliferative Effects : Preliminary studies suggest that the compound may exhibit antiproliferative effects on cancer cell lines.
Antiproliferative Activity
Recent studies have evaluated the antiproliferative effects of this compound on various cancer cell lines using MTT assays. The results indicate significant cytotoxicity against several human cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (Cervical) | 0.62 |
| MDA-MB-231 (Breast) | 0.75 |
| A2780 (Ovarian) | 1.08 |
These findings suggest that the compound has promising potential as an anticancer agent.
Case Studies
- Study on HeLa Cells : A study demonstrated that this compound exhibited an IC50 value of 0.62 μM against HeLa cells, indicating potent antiproliferative activity compared to standard chemotherapeutic agents .
- Neuroprotective Effects : Another investigation into the neuroprotective properties of the tetrahydroisoquinoline derivatives revealed that they could protect neuronal cells from oxidative stress-induced apoptosis, potentially via modulation of neurotrophic factors .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrimidine and tetrahydroisoquinoline moieties can significantly influence their pharmacological profiles:
- Pyrimidine Substituents : Variations in substituents on the pyrimidine ring have been shown to alter enzyme inhibition potency.
- Tetrahydroisoquinoline Modifications : Substituting different groups on the tetrahydroisoquinoline core can enhance receptor affinity and selectivity.
Q & A
Q. What are the critical synthetic steps and reaction parameters for synthesizing this compound?
The synthesis involves multi-step organic reactions, including sulfonylation, amide coupling, and heterocyclic ring formation. Key parameters include:
- Temperature control : Exothermic reactions (e.g., sulfonyl chloride coupling) require cooling to 0–5°C to prevent side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency for sulfonamide bond formation .
- Catalysts : Triethylamine or pyridine is used to neutralize HCl byproducts during sulfonamide synthesis .
- Purification : Column chromatography with gradients of ethyl acetate/hexane ensures purity (>95%) .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- NMR spectroscopy : H and C NMR verify substitution patterns on the pyrimidine and tetrahydroisoquinoline rings .
- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns .
- HPLC : Monitors reaction progress and quantifies purity using C18 reverse-phase columns (e.g., 90:10 acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of sulfonamide derivatives?
Discrepancies in bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) may arise from:
- Structural variations : Minor differences in substituents (e.g., methyl vs. ethyl groups) alter binding affinities. Conduct comparative SAR studies using derivatives with systematic substitutions .
- Assay conditions : Standardize protocols (e.g., pH, incubation time) to minimize variability. Use orthogonal assays (e.g., SPR and enzymatic assays) to cross-validate results .
- Computational docking : Perform molecular dynamics simulations to identify key binding residues (e.g., ATP-binding pockets in kinases) and reconcile conflicting activity data .
Q. What strategies mitigate solubility limitations in biological assays?
- Co-solvent systems : Use DMSO-water mixtures (<1% DMSO) to maintain compound stability while enhancing aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the sulfonamide moiety to improve bioavailability .
- Nanoparticle encapsulation : Employ liposomal carriers to enhance cellular uptake in in vitro models .
Q. How can computational modeling predict target interactions for this compound?
- Molecular docking : Use software like AutoDock Vina to screen against protein databases (e.g., PDB) focusing on sulfonamide-binding enzymes (e.g., carbonic anhydrase) .
- Pharmacophore mapping : Identify essential features (e.g., hydrogen-bond acceptors on the pyrimidine ring) using Schrödinger’s Phase module .
- ADMET prediction : Tools like SwissADME assess drug-likeness, prioritizing derivatives with optimal LogP (-0.5 to 5.5) and low hepatotoxicity .
Q. How can steric hindrance challenges in derivative synthesis be addressed?
- Stepwise functionalization : Introduce bulky groups (e.g., tetrahydroisoquinoline) early in the synthesis to minimize steric clashes in later steps .
- Microwave-assisted synthesis : Accelerate reaction rates for sterically hindered intermediates (e.g., 2-hour vs. 24-hour conventional heating) .
- Protecting groups : Use tert-butoxycarbonyl (Boc) groups to temporarily block reactive sites during coupling reactions .
Methodological Tables
Q. Table 1: Key Reaction Conditions for Sulfonamide Coupling
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Temperature | 0–5°C | Prevents hydrolysis | |
| Solvent | DMF | Enhances solubility | |
| Base | Triethylamine | Neutralizes HCl |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
